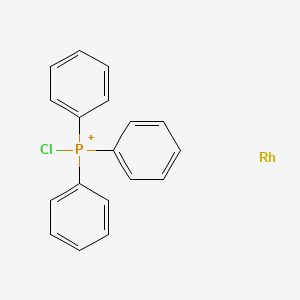
Chloro(triphenyl)phosphanium;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(triphenyl)phosphanium;rhodium, also known as [RhCl(PPh3)3], is a coordination complex of rhodium with triphenylphosphine and chloride ligands. This compound is widely used in organometallic chemistry and homogeneous catalysis due to its stability and reactivity. It has a molecular formula of C18H15ClPRh and a molecular weight of 400.64 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(triphenyl)phosphanium;rhodium can be synthesized through the reaction of rhodium trichloride hydrate with triphenylphosphine in the presence of a reducing agent such as ethanol. The reaction typically proceeds as follows:
RhCl3⋅3H2O+3PPh3+EtOH→RhCl(PPh3)3+by-products
The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(triphenyl)phosphanium;rhodium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, and other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) complexes .
Applications De Recherche Scientifique
Chloro(triphenyl)phosphanium;rhodium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of chloro(triphenyl)phosphanium;rhodium involves coordination of the rhodium center with various substrates, facilitating their transformation through oxidative addition, reductive elimination, and ligand exchange processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common ligand used in coordination chemistry.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Chloro(triphenyl)phosphanium;rhodium is unique due to its specific coordination environment and reactivity. It offers a balance of stability and reactivity, making it suitable for a wide range of catalytic applications. Its ability to undergo various types of reactions and form stable complexes with different ligands sets it apart from other similar compounds .
Propriétés
Numéro CAS |
13822-79-2 |
|---|---|
Formule moléculaire |
C18H15ClPRh+ |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
chloro(triphenyl)phosphanium;rhodium |
InChI |
InChI=1S/C18H15ClP.Rh/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
Clé InChI |
PRGLPCKXUKJWDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
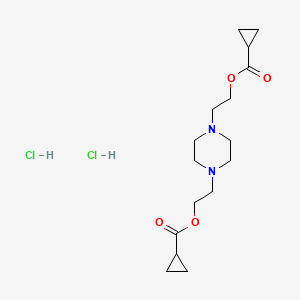
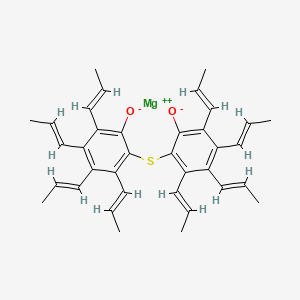
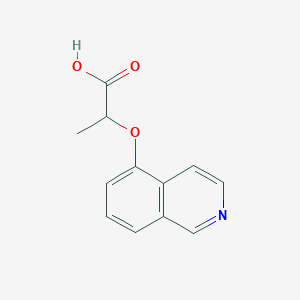
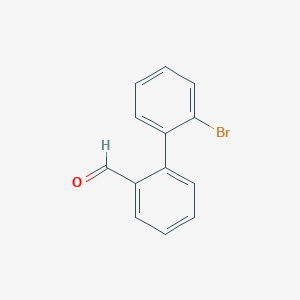
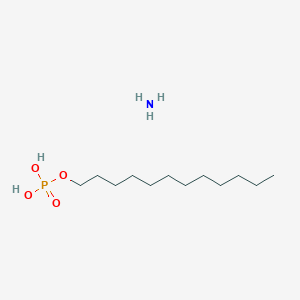

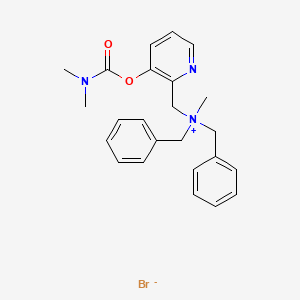
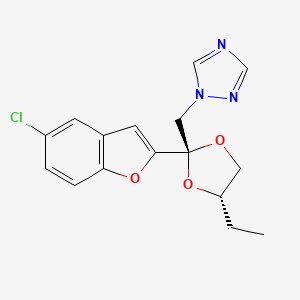
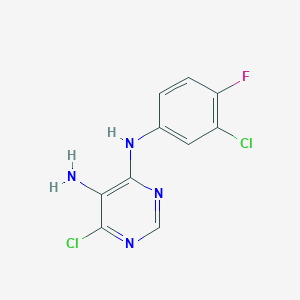
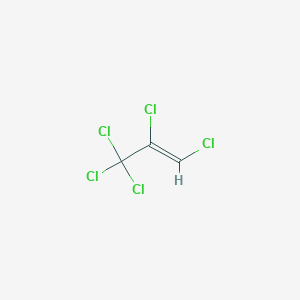

![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
